Cas no 1261465-84-2 (4,2',3'-Trifluorobiphenyl-3-ylamine)
4,2',3'-Trifluorobiphenyl-3-ylamine Chemical and Physical Properties
Names and Identifiers
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- 4,2',3'-Trifluorobiphenyl-3-ylamine
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- Inchi: 1S/C12H8F3N/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6H,16H2
- InChI Key: HYOANFFRNWKPIZ-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C1C=CC(=C(C=1)N)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 236
- XLogP3: 3.2
- Topological Polar Surface Area: 26
4,2',3'-Trifluorobiphenyl-3-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011009917-250mg |
4,2',3'-Trifluorobiphenyl-3-ylamine |
1261465-84-2 | 97% | 250mg |
$494.40 | 2023-09-03 | |
| Alichem | A011009917-500mg |
4,2',3'-Trifluorobiphenyl-3-ylamine |
1261465-84-2 | 97% | 500mg |
$798.70 | 2023-09-03 | |
| Alichem | A011009917-1g |
4,2',3'-Trifluorobiphenyl-3-ylamine |
1261465-84-2 | 97% | 1g |
$1564.50 | 2023-09-03 |
4,2',3'-Trifluorobiphenyl-3-ylamine Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4,2',3'-Trifluorobiphenyl-3-ylamine
4,2',3'-Trifluorobiphenyl-3-ylamine: A Comprehensive Overview
4,2',3'-Trifluorobiphenyl-3-ylamine (CAS No. 1261465-84-2) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique trifluoromethyl and amino functionalities, has garnered considerable attention due to its potential in the development of novel pharmaceuticals and advanced materials.
The chemical structure of 4,2',3'-Trifluorobiphenyl-3-ylamine consists of a biphenyl core with trifluoromethyl groups at the 2' and 3' positions and an amino group at the 3-position of the first phenyl ring. The presence of these functional groups imparts distinct properties to the molecule, making it an attractive candidate for various applications. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, while the amino group provides a reactive site for further chemical modifications.
In the realm of medicinal chemistry, 4,2',3'-Trifluorobiphenyl-3-ylamine has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as a scaffold for developing drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and biological evaluation of a series of 4,2',3'-Trifluorobiphenyl-3-ylamine-based compounds as potent inhibitors of protein kinases. These inhibitors exhibited high selectivity and efficacy against specific kinases involved in cancer progression, suggesting their potential as therapeutic agents.
Beyond its medicinal applications, 4,2',3'-Trifluorobiphenyl-3-ylamine has also found utility in materials science. The unique electronic properties conferred by the trifluoromethyl groups make it an excellent candidate for the development of organic electronic materials. Research published in Advanced Materials in 2020 demonstrated the use of 4,2',3'-Trifluorobiphenyl-3-ylamine-derived polymers in organic field-effect transistors (OFETs). These polymers exhibited high charge carrier mobility and excellent environmental stability, making them suitable for use in flexible electronics and wearable devices.
The synthesis of 4,2',3'-Trifluorobiphenyl-3-ylamine typically involves multi-step processes that ensure high purity and yield. One common synthetic route involves the coupling of 4-bromoaniline with 2,3-difluoroiodobenzene followed by trifluoromethylation. Advances in catalytic methods have significantly improved the efficiency and scalability of this synthesis, making it more accessible for industrial applications.
The safety profile of 4,2',3'-Trifluorobiphenyl-3-ylamine is an important consideration for its widespread use. Toxicological studies have shown that this compound is generally well-tolerated at low concentrations, although higher doses may exhibit cytotoxic effects. Therefore, appropriate handling and safety measures are recommended during its use in laboratory settings.
In conclusion, 4,2',3'-Trifluorobiphenyl-3-ylamine (CAS No. 1261465-84-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and functional groups make it a valuable building block for the development of novel drugs and advanced materials. Ongoing research continues to uncover new applications and optimize its properties for various industrial and scientific purposes.
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